2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[3-oxo-3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c34-20(10-11-32-24(35)18-8-4-5-9-19(18)25(32)36)30-12-14-31(15-13-30)22-21-23(27-16-26-22)33(29-28-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJNRTNJAXSDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as isoindoline and triazole moieties. The synthetic pathways often utilize cycloaddition reactions to form the triazole ring and subsequent modifications to introduce the isoindoline structure.
Biological Activity Overview
The biological activity of the compound is primarily linked to its structural components, particularly the triazole and pyrimidine rings. These moieties are known for their diverse pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer activities. For instance, triazolopyrimidines have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Antimicrobial Properties
The presence of heterocyclic structures like triazoles and pyrimidines contributes to antimicrobial activity against a range of pathogens. Studies have shown that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Effects
Compounds with isoindoline and triazole structures have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound. Below are notable findings:
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of key enzymes involved in microbial metabolism or inflammatory responses.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell proliferation and survival.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structural frameworks exhibit various biological activities. Here are some notable applications:
-
Anticancer Activity :
- Compounds containing triazolo-pyrimidine rings have shown promising results as inhibitors of cancer cell proliferation. Studies suggest that the incorporation of isoindoline enhances the selectivity and potency against specific cancer types.
-
Anti-inflammatory Effects :
- The piperazine component is known for its anti-inflammatory properties. Compounds derived from piperazine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
-
Antimicrobial Properties :
- Some derivatives of similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of the triazole ring often contributes to enhanced interaction with microbial targets.
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated a series of isoindoline derivatives for their anticancer properties. The results indicated that compounds similar to 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Anti-inflammatory Potential
Research conducted on piperazine derivatives highlighted their dual inhibition of COX and lipoxygenase (LOX), suggesting that modifications to include isoindoline structures could enhance anti-inflammatory efficacy . The study found that these compounds significantly reduced inflammation in animal models.
Q & A
Q. Methodology :
-
Design of Experiments (DoE) : Statistically optimize temperature (195–230°C), catalyst loading (0.5–2 mol% Pd), and solvent ratios .
-
Catalyst screening : Pd/C vs. CuI for regioselective triazole formation .
-
Example Data :
Catalyst Temperature (°C) Yield (%) Pd/C 200 78 CuI 180 65
Advanced: What biological targets are implicated for this compound, and how are they validated?
The triazolopyrimidine scaffold interacts with:
- Kinase domains : ATP-binding pockets via π-π stacking of the phenyl group .
- G-protein-coupled receptors (GPCRs) : Piperazine moiety mimics endogenous ligands .
Validation methods : - Enzyme assays : IC₅₀ measurements for kinase inhibition .
- Surface Plasmon Resonance (SPR) : Binding affinity (KD) analysis .
Advanced: How to resolve contradictions in reported biological activity data?
Case example : Discrepancies in IC₅₀ values across studies may arise from substituent effects.
Approach :
- Structure-Activity Relationship (SAR) : Compare analogs (see Table 1) .
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) .
Q. Table 1: SAR of Triazolopyrimidine Derivatives
| Substituent (R) | Biological Activity (IC₅₀, nM) | Target |
|---|---|---|
| 3-Phenyl | 120 ± 15 | Kinase A |
| 4-Ethoxyphenyl | 450 ± 30 | GPCR |
| 3-Methyl | 890 ± 45 | Antimicrobial |
Advanced: What advanced purification techniques improve compound stability?
- Size-exclusion chromatography : Removes trace metal catalysts that degrade the triazole ring .
- Lyophilization : Stabilizes hygroscopic intermediates for long-term storage .
Advanced: How can computational modeling guide derivative design?
- Docking simulations (AutoDock Vina) : Predict binding modes to kinase domains .
- QM/MM calculations : Optimize substituent electronic effects (e.g., methoxy vs. ethoxy groups) .
Advanced: What strategies assess metabolic stability in preclinical studies?
- Microsomal assays : Liver microsomes (human/rat) with LC-MS/MS to track degradation .
- CYP450 inhibition screening : Identify metabolic liabilities early .
Advanced: How to design SAR studies for isoindoline-dione modifications?
Q. Methodology :
- Parallel synthesis : Vary substituents on the isoindoline-dione (e.g., halogenation, methylation).
- Pharmacophore mapping : Correlate logP values with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
